Menisperine as a Novel, Selective NF-κB Inhibitor Without β2-AR Agonism
Menisperine was revealed as a novel NF-κB inhibitor in a dual-target UPLC-QTOF-MS screening assay of Caulis Sinomenii. Crucially, menisperine demonstrated selective NF-κB inhibition without detectable β2-AR agonism, in contrast to three structurally related quaternary aporphine alkaloids identified in the same study. Sinomenine, magnoflorine, and laurifoline each exhibited dual activity as both NF-κB inhibitors and β2-AR agonists, a novel finding reported for the first time in that publication. Menisperine thus provides a cleaner pharmacological probe for NF-κB-mediated inflammation studies, eliminating the confounding variable of concomitant β2-AR signaling that is present with the same-plant, same-class comparators [1].
| Evidence Dimension | NF-κB inhibition selectivity vs. β2-AR agonism |
|---|---|
| Target Compound Data | Menisperine: NF-κB inhibitor; β2-AR agonism: No activity detected |
| Comparator Or Baseline | Sinomenine: NF-κB inhibitor AND β2-AR agonist; Magnoflorine: NF-κB inhibitor AND β2-AR agonist; Laurifoline: NF-κB inhibitor AND β2-AR agonist |
| Quantified Difference | Qualitative (presence/absence): Menisperine lacks β2-AR agonist activity that is present in all three comparators from the same plant extract |
| Conditions | Dual-target UPLC-QTOF-MS coupled with NF-κB inhibition and β2-AR luciferase reporter gene assays; IL-6 and IL-8 assays confirmed anti-inflammatory effects of the NF-κB inhibitors |
Why This Matters
For procurement of an NF-κB inhibitor intended for mechanism-of-action studies, menisperine eliminates the confounding variable of β2-AR agonism that is unavoidably introduced when sinomenine or magnoflorine is used.
- [1] Sun D, Zhou M, Ying X, et al. Screening and identification of Caulis Sinomenii bioactive ingredients with dual-target NF-κB inhibition and β2-AR agonizing activities. Biomed Chromatogr. 2016;30(11):1843-1853. PMID: 27187693. DOI: 10.1002/bmc.3761 View Source
